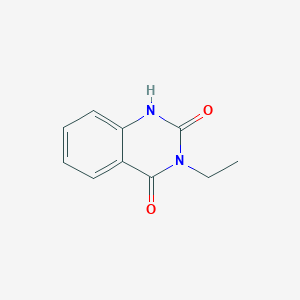

3-ethylquinazoline-2,4(1H,3H)-dione

Vue d'ensemble

Description

3-ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with an ethyl group at the third position and two keto groups at the second and fourth positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylquinazoline-2,4(1H,3H)-dione typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method includes the use of acetic acid as a catalyst, where 2-aminobenzamide is refluxed with an orthoester in absolute ethanol. The reaction conditions often require 12-24 hours of refluxing to achieve the desired product .

Industrial Production Methods

In industrial settings, the synthesis of quinazolinones can be optimized using enzymatic catalysis combined with photocatalysis. For instance, α-chymotrypsin can catalyze the cyclization of aldehyde and 2-aminobenzamide, followed by oxidation under white LED light to yield quinazolinone derivatives . This method is highly efficient, offering a reaction yield of 99% in just 2 hours.

Analyse Des Réactions Chimiques

Types of Reactions

3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution often involves reagents like acetic anhydride and acid chlorides.

Major Products

The major products formed from these reactions include quinazoline oxides, hydroxylated derivatives, and various substituted quinazolinones.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antihypertensive Properties

Research indicates that derivatives of 3-ethylquinazoline-2,4-dione exhibit antihypertensive effects. A study highlighted the alkylation of quinazoline-2,4-diones using dialkyl carbonates under microwave irradiation, resulting in compounds that demonstrated significant biological activity against hypertension. For instance, 1-methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dione was noted for its efficacy in lowering blood pressure .

Anticancer Activity

Compounds derived from quinazoline structures have shown promise as anticancer agents. The ability to modify the quinazoline scaffold allows for the exploration of various substitutions that can enhance their cytotoxicity against cancer cell lines. Studies have reported that certain derivatives possess selective activity against specific cancer types, making them candidates for further development in cancer therapy .

Antimicrobial Properties

Quinazoline derivatives have also been investigated for their antimicrobial properties. The presence of various substituents on the quinazoline ring can lead to enhanced activity against a range of pathogens. This aspect is crucial for developing new antibiotics amid rising resistance to existing drugs .

Synthetic Applications

Synthetic Intermediates

3-Ethylquinazoline-2,4(1H,3H)-dione serves as an important intermediate in organic synthesis. Its reactivity allows it to be transformed into various other functionalized compounds through processes such as alkylation and acylation. The compound can be utilized in one-pot synthesis reactions involving DMAP (4-dimethylaminopyridine) as a catalyst, streamlining the production of complex molecules .

Material Science

In material science, quinazoline derivatives are being explored for their potential use in creating novel materials with specific electronic or optical properties. Their ability to form stable complexes with metal ions opens avenues for developing sensors or catalysts .

Case Studies

Mécanisme D'action

The mechanism of action of 3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerase, which is crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, making it effective as an anticancer agent . Additionally, the compound’s interaction with bacterial cell walls can result in antibacterial effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-phenylquinazoline-2,4(1H,3H)-dione

- 2-methylquinazoline-4(3H)-one

- 4(3H)-quinazolinone

Uniqueness

3-ethylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. The presence of the ethyl group at the third position enhances its pharmacological properties, making it a valuable compound in drug development .

Activité Biologique

3-Ethylquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a quinazoline backbone with an ethyl group at the 3-position. The synthesis of this compound typically involves multi-step organic reactions that can include condensation reactions and cyclization processes to achieve the desired quinazoline framework.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit promising antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : A series of quinazoline derivatives were evaluated against various Gram-positive and Gram-negative bacterial strains. Notably, compound 13 showed significant inhibition against Candida albicans with an inhibition zone of 11 mm, surpassing standard antibacterial drugs like ampicillin .

- Minimum Inhibitory Concentration (MIC) : Compounds such as 14a and 14b , which contain oxadiazole and thiadiazol moieties, exhibited moderate activity against Staphylococcus aureus with MIC values around 70 mg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Proliferation Inhibition : Quinazoline derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For example, compounds derived from the quinazoline scaffold demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7 | MCF-7 | 2.09 |

| 8 | HepG2 | 2.08 |

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, this compound derivatives have shown potential in various other biological activities:

- Antioxidant Activity : Some derivatives have displayed significant antioxidant activity, which is crucial for combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that these compounds may also possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly influence their pharmacological properties:

- Position 1 and 3 Substituents : Variations at these positions have shown to affect antimicrobial potency and selectivity against different bacterial strains .

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated a series of synthesized quinazoline derivatives against Escherichia coli and Staphylococcus aureus, revealing that certain compounds had better efficacy than conventional antibiotics .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines, demonstrating significant growth inhibition compared to untreated controls .

Propriétés

IUPAC Name |

3-ethyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMHWRUMVIPIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292406 | |

| Record name | 3-Ethyl-2,4(1H,3H)-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-26-7 | |

| Record name | 3-Ethyl-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2,4(1H,3H)-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.